molecular formula C25H27N3O6 B13414878 (19S)-8-[(dimethylamino)methyl]-12-ethoxy-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione

(19S)-8-[(dimethylamino)methyl]-12-ethoxy-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione

Cat. No.: B13414878
M. Wt: 465.5 g/mol
InChI Key: KQWVOLZADNLIFA-YNMFNDETSA-N
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Description

The compound (19S)-8-[(dimethylamino)methyl]-12-ethoxy-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione is a complex organic molecule with a unique structure

Properties

Molecular Formula

C25H27N3O6

Molecular Weight

465.5 g/mol

IUPAC Name

(19S)-8-[(dimethylamino)methyl]-12-ethoxy-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione

InChI

InChI=1S/C25H27N3O6/c1-5-25(32)17-10-19-21-14(9-13-15(11-27(3)4)20(29)8-7-18(13)26-21)23(33-6-2)28(19)22(30)16(17)12-34-24(25)31/h7-10,23,29,32H,5-6,11-12H2,1-4H3/t23?,25-/m0/s1

InChI Key

KQWVOLZADNLIFA-YNMFNDETSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3C(C4=C(C3=C2)N=C5C=CC(=C(C5=C4)CN(C)C)O)OCC)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3C(C4=C(C3=C2)N=C5C=CC(=C(C5=C4)CN(C)C)O)OCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (19S)-8-[(dimethylamino)methyl]-12-ethoxy-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions such as alkylation, hydroxylation, and amination. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Lactone Ring Hydrolysis

The α-hydroxy-δ-lactone ring (positions 14 and 18) undergoes pH-dependent hydrolysis, a hallmark of camptothecin derivatives .

Condition Product Stability
Acidic (pH < 5)Closed lactone formHigh stability due to protonation of the lactone oxygen .
Neutral/Basic (pH ≥ 7)Open carboxylate formReduced stability; carboxylate form exhibits lower biological activity .

The 12-ethoxy group may sterically hinder lactone hydrolysis compared to unsubstituted analogs like topotecan .

Dimethylaminomethyl Group (Position 8)

This group participates in:

  • Alkylation : Reacts with alkyl halides to form quaternary ammonium salts, enhancing water solubility.

  • pH-Dependent Protonation : At physiological pH (~7.4), the tertiary amine remains partially protonated, affecting cellular uptake .

Ethoxy Group (Position 12)

  • Hydrolysis Resistance : The ethoxy substituent reduces susceptibility to enzymatic cleavage compared to methoxy or hydroxy groups in other camptothecins .

  • Electron Donation : Stabilizes adjacent aromatic systems via resonance, altering electron density in the pentacyclic core .

Hydroxy Groups (Positions 7 and 19)

  • Esterification : Reacts with acyl chlorides or anhydrides to form prodrugs (e.g., acetylated derivatives) .

  • Oxidation : The 7-hydroxy group is prone to oxidation under strong oxidizing conditions, forming ketones or quinones .

Interactions with Biological Targets

The compound inhibits topoisomerase I by stabilizing the DNA-enzyme complex, leading to double-strand breaks. Key interactions include:

  • Hydrogen Bonding : The 19-hydroxy and 7-hydroxy groups form H-bonds with DNA backbone phosphates .

  • Intercalation : The planar pentacyclic core intercalates into DNA, facilitated by the ethoxy group’s electron-donating effect .

Stability Under Synthetic Conditions

Data from analogs suggest the following reactivity trends:

Reaction Type Conditions Outcome
Light Exposure UV/Vis lightPhotooxidation of the hydroxy groups, leading to degradation .
Thermal Stress >60°CLactone ring decomposition; formation of amorphous aggregates .
Solvent Effects Polar aprotic solvents (e.g., DMSO)Stabilizes the lactone form; enhances solubility.

Comparative Reactivity with Analogs

Feature This Compound Topotecan SN-38
Lactone Stability (pH 7) Moderate (ethoxy slows hydrolysis)LowVery Low
Water Solubility Improved (dimethylaminomethyl group)HighLow
Oxidative Sensitivity High (7-OH and 19-OH)ModerateLow

Scientific Research Applications

(19S)-8-[(dimethylamino)methyl]-12-ethoxy-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its pharmacological properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (19S)-8-[(dimethylamino)methyl]-12-ethoxy-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other complex organic molecules with multiple functional groups, such as:

    (19S)-8-[(dimethylamino)methyl]-12-ethoxy-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione: analogs with different substituents.

    Polyfunctional organic compounds: with similar core structures.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and the resulting chemical properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound (19S)-8-[(dimethylamino)methyl]-12-ethoxy-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione is a complex organic molecule with significant potential in medicinal chemistry and pharmacology. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound features a unique pentacyclic structure that contributes to its biological activity. Its molecular formula is C23H32N2O5C_{23}H_{32}N_2O_5 with a molecular weight of approximately 420 g/mol . The presence of multiple functional groups such as hydroxyl (-OH) and dimethylamino groups enhances its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits anticancer activities through various mechanisms:

  • Inhibition of Tumor Growth : In vitro studies have demonstrated that the compound inhibits the proliferation of several cancer cell lines including breast and lung cancer cells . The mechanism involves inducing apoptosis and disrupting cell cycle progression.
  • Targeting c-Met Pathway : The compound has been shown to interact with the c-Met signaling pathway, which is crucial in tumor growth and metastasis . By inhibiting this pathway, the compound potentially reduces tumor invasiveness.

Neuroprotective Effects

The dimethylamino group is known for enhancing blood-brain barrier permeability, suggesting potential neuroprotective effects:

  • Cognitive Improvement : Animal models treated with the compound exhibited improved cognitive functions in tasks assessing memory and learning capabilities . This effect may be linked to its ability to modulate neurotransmitter levels in the brain.
  • Reduction of Neuroinflammation : The compound has shown promise in reducing markers of neuroinflammation in experimental models of neurodegenerative diseases .

Case Studies

StudyObjectiveFindings
Study 1Evaluate anticancer activitySignificant reduction in cell viability in breast cancer cell lines after treatment with varying concentrations of the compound.
Study 2Assess neuroprotective effectsImproved performance in memory tasks in mice treated with the compound compared to controls.
Study 3Investigate c-Met inhibitionDemonstrated downregulation of c-Met expression in tumor tissues following treatment.

The biological activity of (19S)-8-[(dimethylamino)methyl]-12-ethoxy-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa can be attributed to:

  • Receptor Modulation : The compound acts as a modulator for various receptors involved in cellular signaling pathways.
  • Enzyme Inhibition : It inhibits specific enzymes that play roles in cancer progression and neurodegeneration.
  • Oxidative Stress Reduction : By enhancing antioxidant defenses within cells, it mitigates oxidative damage associated with cancer and neurodegenerative disorders.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of the compound be reliably determined during structural characterization?

  • Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) to resolve stereochemical ambiguities. SCXRD provides atomic-level resolution for complex polycyclic systems, particularly for verifying the (19S) configuration and substituent orientations (e.g., ethoxy and dimethylaminomethyl groups). Pair this with NMR-based NOESY/ROESY experiments to confirm spatial proximities of protons in solution .
  • Data Consideration : Compare experimental SCXRD bond lengths (e.g., C-O and C-N bonds) with density functional theory (DFT)-optimized geometries to validate accuracy .

Q. What are the key challenges in synthesizing the compound’s pentacyclic core, and how can reaction conditions be optimized?

  • Methodological Answer : The fused pentacyclic system requires precise control of ring-closing reactions. Use palladium-catalyzed cross-coupling for constructing the diazapentacyclo framework, and optimize solvent polarity (e.g., DMF/water mixtures) to stabilize intermediates. Monitor reaction progress via HPLC-MS to detect byproducts like over-oxidized quinoline derivatives .
  • Critical Parameters : Maintain anhydrous conditions during ethoxy group installation to avoid hydrolysis. Temperature gradients (e.g., 60°C → 25°C) can improve yield by reducing side reactions .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., topoisomerase I)?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations to map binding affinities. Parameterize the dimethylamino group’s protonation state (pH-dependent) using quantum mechanical/molecular mechanical (QM/MM) hybrid models. Validate predictions with surface plasmon resonance (SPR) assays to measure binding kinetics .
  • Data Contradiction Analysis : If MD simulations suggest strong binding but SPR shows weak affinity, re-evaluate solvation effects or conformational flexibility of the pentacyclic core in aqueous environments .

Q. What strategies resolve discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to account for metabolic differences. For example, if in vitro microsomal assays predict rapid clearance but in vivo data show prolonged half-life:

  • Test cytochrome P450 inhibition/induction via co-incubation with prototypic substrates (e.g., CYP3A4).
  • Evaluate tissue distribution using radiolabeled compound tracking in animal models .
    • Validation : Cross-reference with LC-MS/MS quantification of plasma metabolites to identify active/passive transport mechanisms .

Q. How do variations in crystallographic solvents (e.g., methanol vs. acetonitrile) affect the compound’s stability during storage?

  • Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) on crystals grown in different solvents. Monitor degradation via XRD and FTIR to detect solvate formation or polymorphic transitions. For hygroscopic solvents like methanol, use Karl Fischer titration to correlate moisture uptake with degradation rates .

Experimental Design & Data Analysis

Q. What statistical methods are optimal for analyzing dose-response relationships in cytotoxicity assays involving this compound?

  • Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values. Use ANOVA with Tukey’s post hoc test to compare variances across cell lines. For outliers, apply Grubbs’ test to determine if exclusion is justified .
  • Data Visualization : Generate 3D dose-response surfaces (concentration vs. time vs. viability) using tools like MATLAB or Python’s SciPy .

Q. How can AI-driven cheminformatics tools accelerate SAR (structure-activity relationship) studies for derivatives of this compound?

  • Methodological Answer : Train graph neural networks (GNNs) on PubChem datasets to predict substituent effects on bioactivity. For example, modifying the ethoxy group’s position can be simulated via SMILES enumeration. Validate predictions with parallel synthesis of top-ranked virtual derivatives .

Methodological Resources

Q. Which software packages are recommended for managing complex spectral data (NMR, MS) for this compound?

  • Tools :

  • NMR : MestReNova for peak integration and multiplicity analysis; ACD/Labs for automated structure verification.
  • MS : XCMS Online for LC-MS alignment and metabolite annotation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.